molecular formula C9H11BrClN B566996 (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1228556-71-5

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B566996
M. Wt: 248.548
InChI Key: UDQTVGHTIXPFNZ-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The analysis of the synthesis process includes understanding the starting materials, the conditions under which the reactions occur, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. It also includes studying the compound’s stability under various conditions .

Scientific Research Applications

Ninhydrin Reaction Applications

The ninhydrin reaction, a well-established method for detecting primary amino groups, underpins much of the analytical chemistry involving amino compounds. While the direct application to "(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride" isn't specified, this reaction's utility in analyzing amino acids, peptides, and proteins offers a foundational technique potentially relevant to studying such compounds, especially if they contain primary amine groups or are involved in peptide synthesis research (Friedman, 2004).

Solvent Extraction in Metal Separation

Research into the solvent extraction methods for separating metals like iridium and rhodium from hydrochloric acid solutions demonstrates the complex interplay of organic compounds and metal ions. While not directly applicable, understanding the principles of such extractions could inform purification or separation techniques for research involving bromo-indenamine derivatives by exploring the interactions of organic amines with metal ions (Le et al., 2018).

Aziridinium Intermediate Rearrangements

The study of beta-amino alcohols' rearrangement via aziridinium intermediates highlights the intricate reactions amines can undergo, which may have parallels in the reactivity and transformation studies of "(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride," especially in synthetic chemistry applications (Métro et al., 2010).

Hydrophilic Interaction Chromatography

Hydrophilic interaction chromatography (HILIC) as a technique for the separation of polar, weakly acidic, or basic samples, including peptides, proteins, and various drugs, could be directly relevant to the purification or analysis of similar complex bromo-indenamine derivatives in a laboratory setting (Jandera, 2011).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It includes information on toxicity, flammability, reactivity, and environmental impact .

properties

IUPAC Name

(1R)-4-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQTVGHTIXPFNZ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704383
Record name (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

CAS RN

1228556-71-5
Record name (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.